molecular formula C21H20N2O3 B11676770 N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11676770
M. Wt: 348.4 g/mol
InChI Key: PULVDPBGOYFFJX-LPYMAVHISA-N
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Description

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a carbohydrazide derivative featuring a 2,5-dimethylfuran-3-carbonyl backbone linked via an imine bond to a 3-(benzyloxy)benzylidene group. This compound belongs to the class of hydrazide derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Key structural attributes:

  • Furan ring: Electron-rich due to oxygen heteroatom, influencing electronic properties and reactivity.
  • Hydrazide linkage: Provides sites for hydrogen bonding (N–H and carbonyl groups), critical for molecular recognition in crystal packing or biological targets.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-15-11-20(16(2)26-15)21(24)23-22-13-18-9-6-10-19(12-18)25-14-17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

PULVDPBGOYFFJX-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2,5-dimethylfuran-3-carbohydrazide
  • Key difference : The benzyloxy group is at the para position (4-position) on the phenyl ring instead of the meta (3-position).
  • Impact: Altered dipole moments due to substituent orientation. Potential differences in crystal packing (e.g., hydrogen-bonding networks) and solubility. Biological activity may vary due to spatial arrangement affecting target binding .
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide
  • Key difference : Replaces the benzyloxy group with a 3-fluorophenyl moiety and uses a 2-methylbenzohydrazide backbone.
  • Crystal structure analysis reveals dihedral angles of 85.3° and 10.0° between aromatic rings in two independent molecules, suggesting conformational flexibility. N–H⋯O hydrogen bonds form chains along the [100] direction, a pattern distinct from the target compound’s packing .

Core Scaffold Variations

5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
  • Key difference : Replaces the furan ring with a pyrazole core.
  • Impact :
    • Pyrazole’s two adjacent nitrogen atoms introduce additional hydrogen-bonding sites and modulate aromaticity.
    • May exhibit enhanced rigidity compared to furan, affecting binding kinetics in biological systems .
N-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide
  • Key difference: Incorporates a pyrrolidinone ring and chlorophenyl group.
  • Impact: The pyrrolidinone ring introduces steric constraints and additional hydrogen-bond acceptors (carbonyl groups). Chlorine substituent increases lipophilicity and may influence metabolic stability .

Data Table: Structural and Physical Comparisons

Compound Name Substituent Position/Core Molecular Weight (g/mol) Hydrogen-Bond Donors/Acceptors Notable Properties
N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide 3-Benzyloxy, furan ~368.4 2 donors, 4 acceptors High lipophilicity, planar imine linkage
N′-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2,5-dimethylfuran-3-carbohydrazide 4-Benzyloxy, furan ~368.4 2 donors, 4 acceptors Altered dipole, distinct crystal packing
N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide 3-Fluoro, benzene ~272.3 1 donor, 3 acceptors Flexible dihedral angles, fluorine effects
5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide Pyrazole core ~457.5 2 donors, 6 acceptors Enhanced rigidity, multiple H-bond sites

Research Findings and Implications

  • Synthetic Routes: The target compound is likely synthesized via condensation of 3-(benzyloxy)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide in methanol, analogous to methods described for fluorobenzylidene analogs .
  • Crystal Packing : Compared to the fluorinated analog, the benzyloxy group’s bulk may reduce conformational flexibility, leading to tighter packing or alternative hydrogen-bond motifs.
  • Biological Relevance: The 3-benzyloxy substituent may enhance membrane permeability compared to smaller groups (e.g., fluorine).

Biological Activity

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O3C_{21}H_{20}N_{2}O_{3} with a molecular weight of approximately 348.4 g/mol. Its structure features a furan ring, a hydrazide functional group, and a benzyloxy-substituted phenyl moiety, which are crucial for its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the benzyloxy group enhances electron donation capabilities, which may contribute to scavenging free radicals and reducing oxidative stress.

2. Anticancer Properties

Several studies have explored the anticancer potential of hydrazone derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that such compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as monoamine oxidase (MAO). Inhibitors of MAO-B are particularly relevant in treating neurodegenerative disorders like Parkinson's disease. Preliminary data suggest that derivatives with similar structures can selectively inhibit MAO-B, potentially offering neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits significant free radical scavenging activity
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionSelectively inhibits MAO-B, relevant for neuroprotection

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound likely donates electrons to reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
  • Apoptotic Pathway Activation : It may trigger intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
  • MAO-B Inhibition : The structural features allow for binding at the active site of MAO-B, inhibiting its activity and consequently increasing levels of neurotransmitters like dopamine.

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